molecular formula C16H19BrN2O2S2 B2922682 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(3-methoxypropyl)acetamide CAS No. 953983-71-6

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(3-methoxypropyl)acetamide

Cat. No. B2922682
CAS RN: 953983-71-6
M. Wt: 415.36
InChI Key: ZGKDBTNKMBXDDT-UHFFFAOYSA-N
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Description

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(3-methoxypropyl)acetamide, also known as BZPAA, is a chemical compound that has gained interest in the scientific community due to its potential applications in medical research. BZPAA is a thiazole derivative that has been synthesized using a variety of methods. In

Scientific Research Applications

Photodynamic Therapy Applications

A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showing high singlet oxygen quantum yield. Such compounds exhibit promising properties for photodynamic therapy applications, demonstrating good fluorescence properties and significant potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another research avenue explores the antimicrobial potential of thiazolidine and rhodanine derivatives. A study on rhodanine-3-acetic acid derivatives reported significant antimicrobial activity against a panel of bacteria and fungi, with specific compounds showing high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017). This suggests potential applications of the compound in developing new antimicrobial agents.

Catalytic Performance in Organic Synthesis

A novel mixed-ligand Cu(II) Schiff base complex was synthesized and its catalytic performance evaluated for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. The complex exhibited good catalytic activity, indicating the utility of such compounds in facilitating organic synthesis reactions (Ebrahimipour et al., 2018).

Synthesis of Antimicrobial Agents

Research on the synthesis and antimicrobial profile of newer Schiff bases and Thiazolidinone derivatives demonstrates the potential of these compounds in generating effective antimicrobial agents. Such studies underscore the importance of structural modifications in enhancing antimicrobial efficacy (Fuloria et al., 2014).

Radical Scavenging Activity

Compounds derived from marine algae, including nitrogen-containing bromophenols, have been shown to possess potent radical scavenging activity. This suggests the potential application of similar structures in developing natural antioxidants for food and pharmaceutical industries (Li et al., 2012).

properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2S2/c1-21-8-2-7-18-15(20)9-14-11-23-16(19-14)22-10-12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKDBTNKMBXDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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